

Determining the Molecular Weight of Sodium Glycolate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sodium glycolate

Cat. No.: B146980

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary and complementary experimental techniques for the determination of the molecular weight of **sodium glycolate** ($C_2H_3NaO_3$). Detailed methodologies, data presentation, and logical workflows are outlined to assist researchers in the accurate characterization of this important pharmaceutical excipient and cosmetic ingredient.

Introduction

Sodium glycolate, the sodium salt of glycolic acid, is a small organic molecule with a theoretical molecular weight of approximately 98.03 g/mol .^{[1][2]} Experimental verification of the molecular weight is crucial for confirming the identity, purity, and quality of the substance in research and development settings. The principal method for the direct determination of the molecular weight of **sodium glycolate** is Electrospray Ionization Mass Spectrometry (ESI-MS). Size-Exclusion Chromatography (SEC) can be employed as a secondary, albeit less common, method for molecular weight estimation. Additionally, non-aqueous titration serves as a valuable complementary technique for assessing the purity and sodium content of the salt.

Quantitative Data Summary

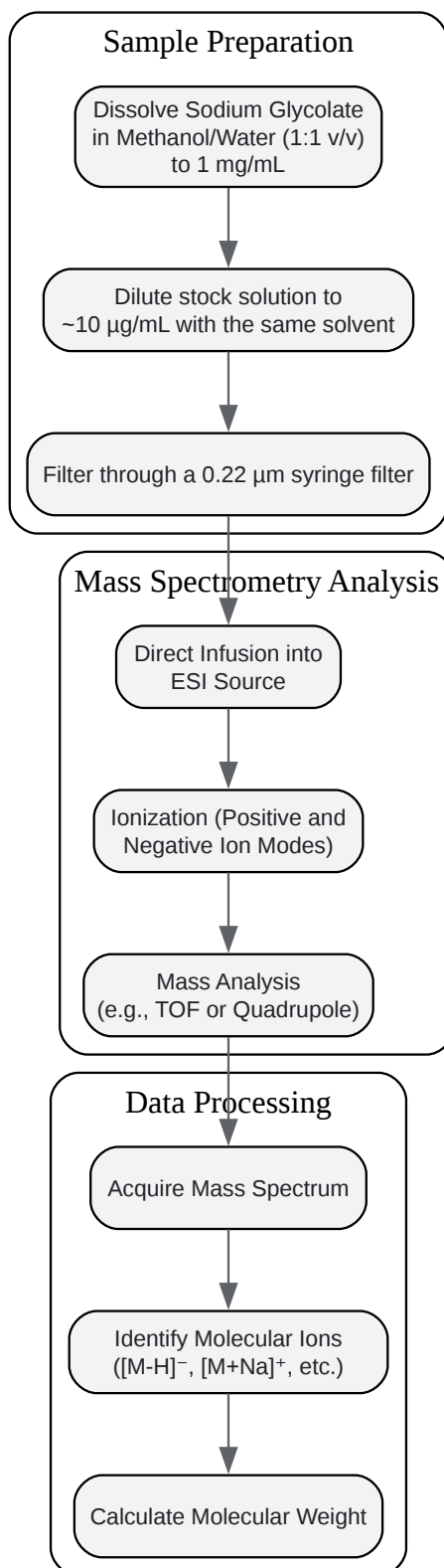
The following table summarizes the theoretical and expected experimental molecular weight data for **sodium glycolate**.

Parameter	Value	Method of Determination
Theoretical Molecular Weight	98.03 g/mol	Calculation from atomic masses
Experimentally Determined Molecular Mass (as $[M-H]^-$)	~75.01 m/z	Electrospray Ionization Mass Spectrometry (Negative Ion Mode)
Experimentally Determined Molecular Mass (as $[M+Na]^+$)	~121.01 m/z	Electrospray Ionization Mass Spectrometry (Positive Ion Mode)
Experimentally Determined Molecular Mass (as $[M-Na+2H]^+$)	~99.03 m/z	Electrospray Ionization Mass Spectrometry (Positive Ion Mode)

Primary Method: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is highly suitable for the analysis of polar, thermally labile small molecules like **sodium glycolate**.^[3] It allows for the direct measurement of the mass-to-charge ratio (m/z) of ions in the gas phase, from which the molecular weight can be accurately determined.

Experimental Workflow for ESI-MS



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Figure 1: Experimental workflow for the determination of **sodium glycolate** molecular weight by ESI-MS.

Detailed Experimental Protocol for ESI-MS

3.2.1. Sample Preparation

- Prepare a stock solution of **sodium glycolate** at a concentration of 1 mg/mL in a solvent mixture of methanol and water (1:1, v/v).
- From the stock solution, prepare a working solution with a concentration of approximately 10 µg/mL by diluting with the same solvent mixture.
- Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before introducing it into the mass spectrometer.

3.2.2. Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

- Mass Spectrometer: A time-of-flight (TOF) or quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Both positive and negative ion modes should be used for comprehensive analysis.
- Sample Introduction: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- Capillary Voltage: 3.0-4.0 kV
- Cone Voltage: 20-30 V
- Desolvation Gas (N₂):
 - Flow Rate: 500-600 L/hr
 - Temperature: 250-350 °C

- Source Temperature: 100-120 °C
- Mass Range: 50-200 m/z

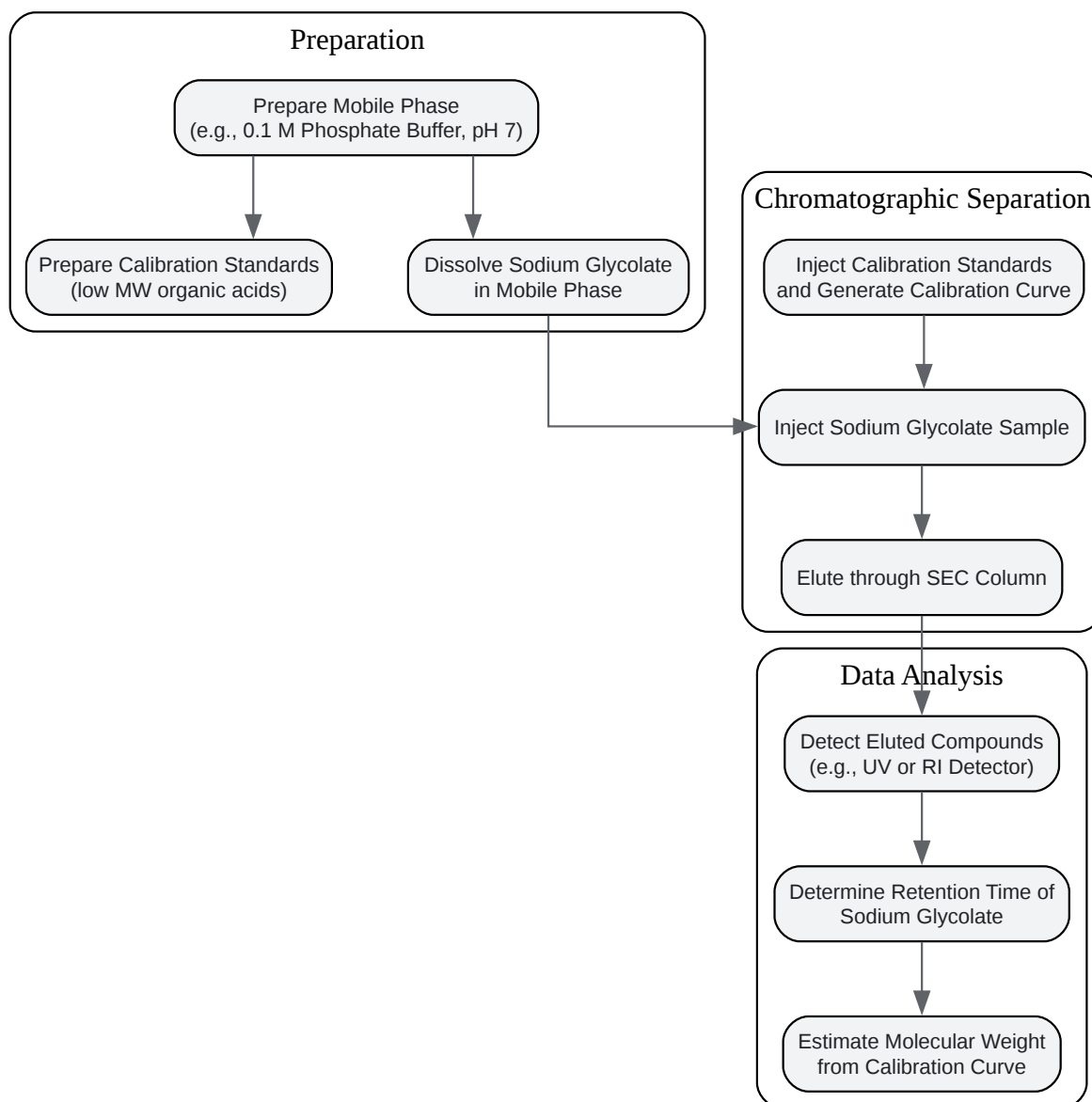
3.2.3. Data Analysis

- Negative Ion Mode: In the negative ion mode, the deprotonated molecule, the glycolate anion ($[\text{C}_2\text{H}_3\text{O}_3]^-$), is expected at an m/z of approximately 75.01.
- Positive Ion Mode: In the positive ion mode, several adducts may be observed. The most common would be the sodium adduct of the intact molecule ($[\text{C}_2\text{H}_3\text{NaO}_3 + \text{Na}]^+$) at an m/z of approximately 121.01. Another possibility is the protonated molecule where the sodium ion is replaced by two protons ($[\text{C}_2\text{H}_3\text{NaO}_3 - \text{Na} + 2\text{H}]^+$) at an m/z of approximately 99.03.

Secondary Method: Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. While typically used for large molecules like polymers, SEC can be adapted for the analysis of small molecules and can be used to estimate the molecular weight of **sodium glycolate**, particularly in the context of separating it from other small molecule impurities.

Logical Flow for SEC Analysis



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Figure 2: Logical workflow for molecular weight estimation of **sodium glycolate** by SEC.

Detailed Experimental Protocol for SEC

4.2.1. Sample and Standard Preparation

- Mobile Phase: Prepare a 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.0. Filter and degas the mobile phase before use.
- Calibration Standards: Prepare a series of low molecular weight organic acid standards (e.g., formic acid, acetic acid, propionic acid) with known molecular weights in the mobile phase.
- Sample Preparation: Dissolve **sodium glycolate** in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 μ m syringe filter.

4.2.2. Instrumentation and Conditions

- HPLC System: An HPLC system equipped with a pump, autosampler, and a UV or refractive index (RI) detector.
- Column: A size-exclusion column suitable for the separation of low molecular weight (100-1000 Da) water-soluble compounds.
- Mobile Phase: 0.1 M Sodium Phosphate Buffer with 0.15 M NaCl, pH 7.0.
- Flow Rate: 0.5-1.0 mL/min.
- Column Temperature: Ambient or controlled at 25 °C.
- Injection Volume: 10-20 μ L.
- Detection: UV at 210 nm or RI.

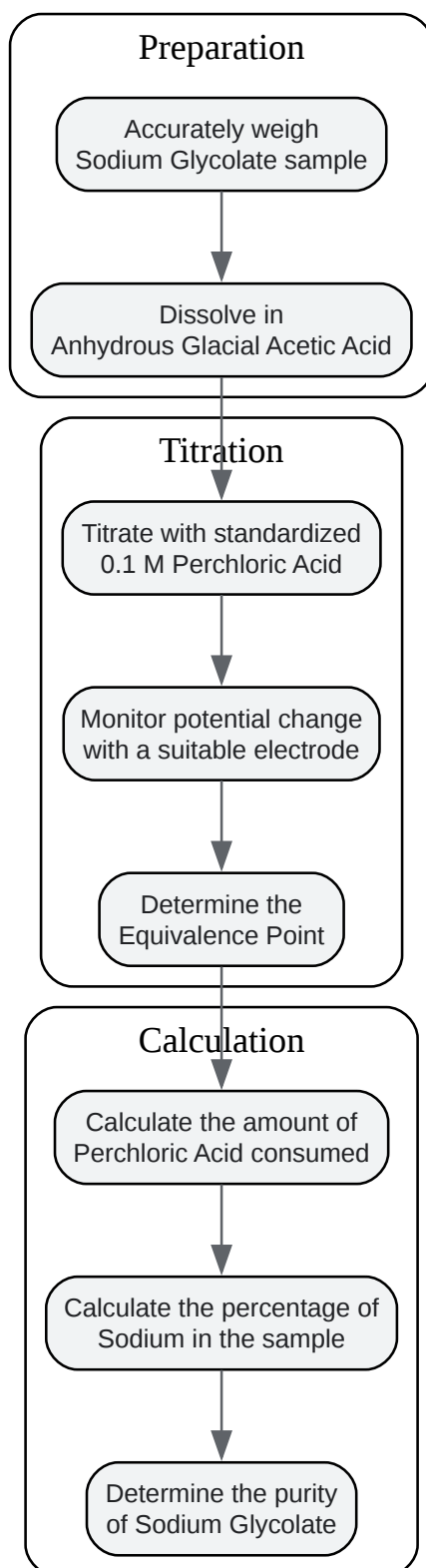
4.2.3. Data Analysis

- Inject the calibration standards and record their retention times.
- Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time for the standards.
- Inject the **sodium glycolate** sample and determine its retention time.
- Estimate the molecular weight of **sodium glycolate** by interpolating its retention time on the calibration curve.

Complementary Method: Non-Aqueous Titration for Purity and Sodium Content

While not a direct method for molecular weight determination, non-aqueous potentiometric titration is an effective method for determining the sodium content and purity of **sodium glycolate**. This can provide supporting evidence for the identity and quality of the material. The method involves titrating the basic glycolate anion with a strong acid in a non-aqueous solvent.

Titration Workflow



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Figure 3: Workflow for the determination of sodium content and purity by non-aqueous titration.

Detailed Experimental Protocol for Non-Aqueous Titration

5.2.1. Reagents and Sample Preparation

- Titrant: Standardized 0.1 M perchloric acid in glacial acetic acid.
- Solvent: Anhydrous glacial acetic acid.
- Sample: Accurately weigh approximately 200 mg of **sodium glycolate**. Dissolve the sample in 50 mL of anhydrous glacial acetic acid.

5.2.2. Instrumentation

- An automatic potentiometric titrator.
- A suitable electrode system (e.g., glass and calomel electrodes).

5.2.3. Procedure

- Immerse the electrodes in the sample solution.
- Titrate the sample solution with the standardized 0.1 M perchloric acid.
- Record the potential readings as a function of the titrant volume.
- Determine the equivalence point from the titration curve (the point of maximum inflection).

5.2.4. Calculation

The percentage of sodium (%Na) in the sample can be calculated using the following formula:

$$\%Na = (V \times M \times 22.99) / W \times 100$$

Where:

- V is the volume of perchloric acid consumed at the equivalence point (in L).
- M is the molarity of the perchloric acid titrant (in mol/L).

- 22.99 is the atomic weight of sodium (in g/mol).
- W is the weight of the **sodium glycolate** sample (in g).

The purity of **sodium glycolate** can then be calculated based on the theoretical percentage of sodium in the pure compound (23.45%).

Conclusion

The determination of the molecular weight of **sodium glycolate** is most accurately and directly achieved using Electrospray Ionization Mass Spectrometry. This technique provides unambiguous mass information and can confirm the chemical identity of the substance. Size-Exclusion Chromatography offers an alternative method for molecular weight estimation, particularly useful for separating it from other components in a mixture. Non-aqueous titration serves as a robust complementary method for assessing the purity and sodium content, thereby providing additional evidence of the material's quality. The selection of the appropriate method or combination of methods will depend on the specific requirements of the analysis, such as the need for precise mass determination, separation from impurities, or routine quality control.

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